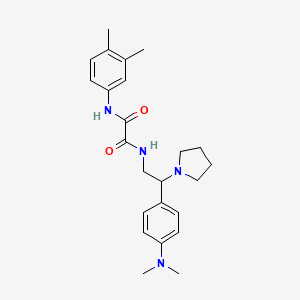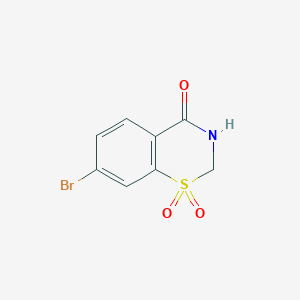
7-Brom-2,3-Dihydro-4H-1,3-benzothiazin-4-on 1,1-Dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and a 1,1-dioxide group attached to the benzothiazine ring. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, includingKATP channels and AMPA receptors .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity . For instance, a related compound, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, has been found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .
Pharmacokinetics
It’s known that the compound’s structure and functional groups can influence its pharmacokinetic properties .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of therapeutic activities .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemische Analyse
Biochemical Properties
It is known that the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, exhibits a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation
Cellular Effects
Related compounds have been shown to have anticancer activity against various human cancer cell lines
Molecular Mechanism
It is likely that its effects are mediated through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other 1,2,4-benzothiadiazine-1,1-dioxide compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-bromobenzenesulfonamide as the starting material.
Cyclization: The starting material undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the benzothiazine ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the 1,1-dioxide group.
Industrial Production Methods
Industrial production of 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino, 7-thio, or 7-alkyl derivatives are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Thiols and thioethers are the primary products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide
- 7-Fluoro-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide
- 7-Methyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide
Comparison
- Uniqueness : The presence of the bromine atom at the 7th position in 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- Activity : Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different levels of potency and selectivity in biological assays. The bromine atom’s larger size and higher electronegativity can affect the compound’s interaction with molecular targets.
Eigenschaften
IUPAC Name |
7-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3S/c9-5-1-2-6-7(3-5)14(12,13)4-10-8(6)11/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRRXKMTXVLER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)C2=C(S1(=O)=O)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
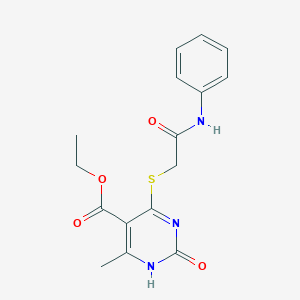
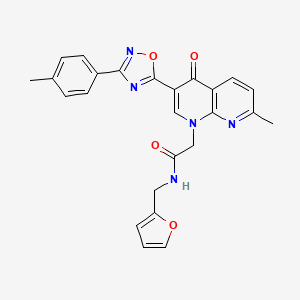
![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)
![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)
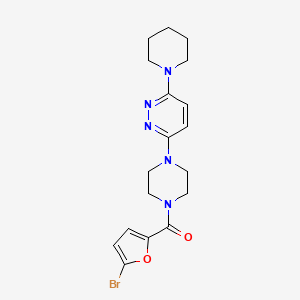
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)


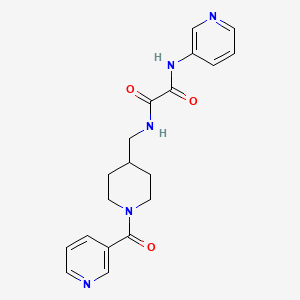
![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)
